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(1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine Documentation Hub

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  • Product: (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine

Core Science & Biosynthesis

Foundational

Advanced Spectral Characterization: (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine

The following guide is an advanced technical analysis designed for research scientists and analytical chemists. It prioritizes mechanistic understanding, spectral prediction based on first principles, and self-validating...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is an advanced technical analysis designed for research scientists and analytical chemists. It prioritizes mechanistic understanding, spectral prediction based on first principles, and self-validating assignment protocols.

Executive Summary & Structural Logic

The molecule (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine represents a non-symmetrical, chiral scaffold often utilized as a ligand backbone in asymmetric catalysis or as a pharmaceutical intermediate.[1]

Stereochemical Definition

Before spectral analysis, the stereochemistry must be rigorously defined to predict magnetic environments.

  • Configuration: (1S, 3S).

  • Geometry: In a 1,3-disubstituted cyclopentane, the (1S, 3S) configuration corresponds to the trans isomer.

  • Symmetry: Unlike the trans-1,3-bis(dimethylamino) analogue, which possesses

    
     symmetry, this molecule is asymmetric (
    
    
    
    )
    due to the differentiation between the primary amine (
    
    
    ) at C3 and the tertiary amine (
    
    
    ) at C1.
  • Consequence: All ring carbons and protons are magnetically non-equivalent.

The "Envelope" Conformation

Cyclopentane rings are not planar. They adopt an "envelope" or "half-chair" conformation to minimize torsional strain. In the trans-(1S,3S) isomer, the substituents likely adopt a pseudo-diequatorial orientation to minimize 1,3-diaxial-like steric clashes, though the ring is highly dynamic.

Experimental Protocol (Self-Validating)

To ensure reproducible data, the following acquisition parameters are recommended.

Sample Preparation[2][3]
  • Solvent: Chloroform-d (

    
    ) is the standard.
    
    • Why: Good solubility; non-polar nature minimizes amine proton exchange broadening compared to

      
      .
      
    • Alternative: Benzene-d6 (

      
      ) if signal overlap occurs in the methylene region (2.0–1.2 ppm). The magnetic anisotropy of benzene often resolves overlapping multiplets.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) internal standard.

Acquisition Parameters
ExperimentParameterRationale
1H NMR 16-32 Scans, d1=2sEnsure relaxation of methyl protons for accurate integration.
13C NMR >512 Scans, Proton DecoupledDetect quaternary/tertiary carbons clearly.
COSY 256 incrementsMap scalar coupling (connectivity).
HSQC Multiplicity-EditedDistinguish

(up/red) from

(down/blue).
NOESY Mixing time 500msCritical: Determine relative stereochemistry (cis vs trans).

1H NMR Spectral Analysis

Predicted Chemical Shift Range: 0.0 – 4.0 ppm Total Proton Count: 16H

A. The Amine "Anchors" (Diagnostic Signals)

These signals are the starting point for assignment.

  • N(CH₃)₂ Group (6H):

    • Appearance: Sharp Singlet.

    • Shift:

      
       2.20 – 2.30 ppm.
      
    • Logic: The two methyl groups are enantiotopic (chemically equivalent) due to rapid rotation around the N-C1 bond and rapid nitrogen inversion at room temperature.

  • -NH₂ Group (2H):

    • Appearance: Broad Singlet (variable).

    • Shift:

      
       1.50 – 2.50 ppm (highly concentration/moisture dependent).
      
    • Validation: Perform a

      
       shake. This signal will disappear, confirming it is the exchangeable primary amine.
      
B. The Methine Protons (Chiral Centers)

The ring protons at C1 and C3 are the key to establishing the substitution pattern.

  • H1 (alpha to -NMe₂):

    • Shift:

      
       2.60 – 2.90 ppm.
      
    • Multiplicity:

      
       (triplet of doublets of doublets) or complex multiplet.
      
    • Logic: Tertiary amines generally deshield alpha-protons less than primary amines due to the electron-donating inductive effect of the extra methyls, but steric compression can cause downfield shifts.

  • H3 (alpha to -NH₂):

    • Shift:

      
       3.00 – 3.40 ppm.
      
    • Multiplicity: Multiplet.

    • Differentiation: H3 will show COSY correlations to the

      
       protons (if not exchanging too fast), whereas H1 connects to the N-Me singlet only in HMBC/NOESY.
      
C. The Methylene Envelope (The "Fingerprint")

The remaining 6 protons (H2, H4, H5) form complex multiplets between 1.2 and 2.0 ppm.

  • H2a/H2b: Located between the two amines. Often the most deshielded methylene protons due to the proximity of two electronegative nitrogens.

  • H4/H5: Distal ring protons. Typically the most shielded (

    
     1.2 – 1.6 ppm).
    

13C NMR Spectral Analysis

Total Carbon Count: 7 Distinct Signals (Due to


 asymmetry).
Carbon LabelTypeApprox. Shift (

)
DEPT/HSQC PhaseAssignment Logic
N-Me

40.0 – 45.0Up/PositiveIntense, double height signal (2 carbons).
C1

60.0 – 68.0Up/PositiveAlpha to tertiary amine (usually downfield of C3).
C3

50.0 – 55.0Up/PositiveAlpha to primary amine.
C2

35.0 – 45.0Down/NegativeFlanked by two amines (deshielded methylene).
C5

28.0 – 32.0Down/NegativeBeta to tertiary amine.
C4

30.0 – 34.0Down/NegativeBeta to primary amine.

Note: C1 is typically downfield of C3 because the tertiary amine is more substituted (beta-effect of methyls).

Stereochemical Validation (The "Why")

How do you prove you have the (1S, 3S)-trans isomer and not the (1R, 3S)-cis isomer?

The NOESY Experiment

This is the definitive proof.

  • Trans-Isomer ((1S, 3S)): The H1 and H3 protons are on opposite faces of the ring (or pseudo-axial/pseudo-equatorial relationships that prevent strong through-space coupling).

    • Observation:Weak or NO cross-peak between H1 and H3.

  • Cis-Isomer ((1R, 3S)): H1 and H3 are on the same face (syn-facial).

    • Observation:Strong NOE cross-peak between H1 and H3.

Mechanistic Workflow Diagram

The following diagram illustrates the logical flow for assigning and validating the structure.

NMR_Workflow Sample Unknown Sample (C7H16N2) H1_NMR 1H NMR (1D) Identify N-Me Singlet Sample->H1_NMR D2O_Shake D2O Shake Test Confirm -NH2 H1_NMR->D2O_Shake C13_DEPT 13C DEPT/HSQC Count CH/CH2/CH3 D2O_Shake->C13_DEPT COSY COSY 2D Trace Ring Connectivity (H1-H2-H3-H4-H5) C13_DEPT->COSY NOESY NOESY 2D Stereochem Check COSY->NOESY Result_Trans Conclusion: (1S,3S)-Trans Isomer NOESY->Result_Trans No H1-H3 NOE Result_Cis Conclusion: (1R,3S)-Cis Isomer NOESY->Result_Cis Strong H1-H3 NOE

Caption: Logical workflow for distinguishing cyclopentane-1,3-diamine stereoisomers using NMR.

Synthesis & Contextual References

The spectral data described above is grounded in the fundamental behavior of 1,3-disubstituted cyclopentanes. The (1S,3S) isomer is thermodynamically favored over the cis isomer in many synthetic routes due to the minimization of steric strain, often synthesized via the reduction of the corresponding chiral amino-acid derivatives or enzymatic resolution.

References
  • National Institute of Standards and Technology (NIST). Cyclopentane, 1,3-dimethyl-, cis- and trans- Mass/IR Spectra. NIST Chemistry WebBook. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
  • PubChem. trans-Cyclopentane-1,3-diamine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Exploratory

Precision Conformational Analysis of N1,N1-Dimethyl-1,2-Cyclopentanediamines

Executive Summary The cyclopentane-1,2-diamine scaffold is a privileged motif in asymmetric organocatalysis, ligand design for transition metals, and medicinal chemistry (e.g., neurokinin-1 receptor antagonists). However...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopentane-1,2-diamine scaffold is a privileged motif in asymmetric organocatalysis, ligand design for transition metals, and medicinal chemistry (e.g., neurokinin-1 receptor antagonists). However, the introduction of an N1,N1-dimethyl substituent creates a unique steric and electronic environment that complicates conformational analysis. Unlike the rigid chair conformations of cyclohexane, the cyclopentane ring exists in a dynamic equilibrium of envelope (


) and twist (

) forms via pseudorotation .

This guide provides a rigorous framework for determining the precise conformation of N1,N1-dimethyl substituted cyclopentane diamines. It moves beyond basic NMR interpretation, integrating solvent titration, NOE constraints, and Density Functional Theory (DFT) to resolve the ambiguity inherent in five-membered rings.

Theoretical Framework: The Pseudorotation Landscape

The Dynamic Ring

Cyclopentane is not planar. To relieve torsional strain (Pitzer strain) from eclipsed hydrogens, the ring puckers.[1]

  • Envelope (

    
    ):  One carbon is out of the plane of the other four.
    
  • Twist (

    
    ):  Three carbons are roughly planar, with two twisted above and below.
    

In unsubstituted cyclopentane, these forms interconvert with almost zero energy barrier (pseudorotation). However, N1,N1-dimethyl substitution "pins" the conformation due to two factors:

  • Steric Bulk: The

    
     group prefers a pseudo-equatorial position to minimize 1,2-steric clashes.
    
  • Intramolecular Hydrogen Bonding (IMHB): In the cis-isomer, the primary amine (

    
    ) acts as a donor to the tertiary amine acceptor (
    
    
    
    ), locking the ring into a specific envelope form.
The Asymmetry Factor

Unlike symmetric 1,2-diamines, the N1,N1-dimethyl analog is electronically unsymmetrical.

  • 
     (Tertiary):  High steric demand, strong H-bond acceptor, no H-bond donor capability.
    
  • 
     (Primary):  Lower steric demand, strong H-bond donor.
    

This asymmetry creates distinct chemical shifts and coupling constants that are diagnostic of the ring's puckering amplitude (


) and phase angle (

).

Synthetic Access & Stereochemical Fidelity

Before analysis, stereochemical purity is paramount. A mixture of cis/trans isomers renders coupling constant analysis unreliable due to signal overlap.

Recommended Synthetic Workflow

The most robust route involves the ring-opening of cyclopentene oxide or the resolution of racemic trans-diamines followed by selective methylation.

SynthesisWorkflow Start Cyclopentene Oxide Step1 Aminolysis (NH3/MeOH) Start->Step1 Inter1 rac-trans-2-aminocyclopentanol Step1->Inter1 Step2 Activation (Mesyl Chloride) Inter1->Step2 Step3 Aziridination Step2->Step3 Step4 Ring Opening (Dimethylamine) Step3->Step4 Final trans-N1,N1-dimethyl cyclopentane-1,2-diamine Step4->Final

Figure 1: Stereoselective synthesis targeting the trans-isomer via aziridinium intermediate. For cis-isomers, direct reductive amination of 2-dimethylaminocyclopentanone is preferred.

Spectroscopic Analysis Protocol

The Vicinal Coupling Trap

In cyclohexanes, the Karplus equation is reliable (


 Hz, 

Hz). In cyclopentanes, this rule fails .
  • A cis-proton pair can have a dihedral angle ranging from

    
     (eclipsed) to 
    
    
    
    .
  • A trans-proton pair can range from

    
     to 
    
    
    
    .

Consequently,


 and 

ranges overlap significantly (typically 6–9 Hz). Do not rely on

-values alone for stereochemical assignment.
Protocol: Solvent Titration & IMHB Detection

This is the self-validating step. You must prove the existence of an Intramolecular Hydrogen Bond (IMHB) to confirm the cis-conformation.

Methodology:

  • Dissolve 5 mg of sample in 600

    
    L CDCl
    
    
    
    (non-polar, promotes IMHB).
  • Acquire

    
    H NMR.[2][3] Note the chemical shift of the 
    
    
    
    protons.
  • Titrate with DMSO-d

    
      (strong H-bond acceptor) or simply run a second sample in pure DMSO-d
    
    
    
    .
  • Analysis:

    • Large Shift (

      
       ppm):  The NH protons were originally H-bonded to the solvent (intermolecular) or free. DMSO solvates them strongly, causing a downfield shift.
      
    • Small Shift (

      
       ppm):  The NH protons are "protected" by a strong IMHB to the internal 
      
      
      
      group. This confirms the cis-isomer in a locked envelope conformation.
Data Summary: Diagnostic Parameters
Parametercis-Isomer (IMHB Locked)trans-Isomer (Steric Control)

(Vicinal)
6.5 – 8.0 Hz (Pseudo-eclipsed)8.0 – 10.5 Hz (Pseudo-anti)
NOE Correlation Strong

Weak/Null

NH Chemical Shift (CDCl

)
Downfield (

2.5 - 4.0 ppm)
Upfield (

1.2 - 1.8 ppm)
Solvent Effect (

)
Minimal (Resistant to DMSO)Large (Sensitive to DMSO)

Structural Determination Logic

Use the following logic flow to definitively assign the conformation.

ConformationLogic DataInput Input: 1H NMR Data (CDCl3 vs DMSO) CheckNH Step 1: Analyze NH Shift Is delta(NH) > 2.5 ppm in CDCl3? DataInput->CheckNH YesNH Potential IMHB (Cis-isomer suspected) CheckNH->YesNH Yes NoNH No IMHB (Trans-isomer suspected) CheckNH->NoNH No CheckNOE_Cis Step 2: 1D NOE / 2D NOESY Irradiate H1 (alpha to NMe2) YesNH->CheckNOE_Cis CheckNOE_Trans Step 2: 1D NOE / 2D NOESY Irradiate H1 (alpha to NMe2) NoNH->CheckNOE_Trans ResultCis Strong NOE to H2 CONFIRMED: Cis-Envelope CheckNOE_Cis->ResultCis Positive Enhancement ResultTrans NOE to H2 < 1% CONFIRMED: Trans-Twist CheckNOE_Trans->ResultTrans Negative/Null

Figure 2: Decision matrix for assigning stereochemistry and conformation based on spectroscopic data.

Computational Validation (DFT)

Experimental data for cyclopentanes should always be validated computationally because the energy wells are shallow.

Recommended Protocol:

  • ** conformational Search:** Use Monte Carlo (MMFF94) to generate 50+ conformers.

  • Geometry Optimization: DFT at

    
    B97X-D / 6-311+G(d,p)  level.
    
    • Why? The "D" (Dispersion) correction is critical for accurately modeling the attractive van der Waals forces between the methyl groups and the ring, and the hydrogen bonding.

  • Solvent Model: IEFPCM (Implicit Solvation) matching your NMR solvent (CHCl

    
    ).
    
  • Output Analysis: Calculate Boltzmann-averaged coupling constants and compare with experimental

    
     values.
    

Key Insight: If the calculated lowest energy structure shows an


 distance of < 2.2 Å and an angle > 150°, the IMHB is the dominant stabilizing force.

References

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • Caron, G., et al. Intramolecular Hydrogen Bonding: An opportunity for improved design in medicinal chemistry. (University of Torino).[4] [Link](Note: Sourced from institutional repository logic regarding IMHB in drug design).

  • MDPI. Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems. [Link](General reference for Karplus in 5-membered rings).

  • ResearchGate. An efficient method for the synthesis of N,N′-dimethyl-1,2-diamines. [Link]

Sources

Protocols & Analytical Methods

Method

Using (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine for resolving racemic mixtures

Application Note: Chiral Resolution Strategies Using (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine Executive Summary This technical guide details the application of (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine (CAS: 1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chiral Resolution Strategies Using (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine

Executive Summary

This technical guide details the application of (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine (CAS: 167466-02-6) as a specialized chiral resolving agent. While 1,2-diamines (e.g., DACH) are ubiquitous in resolution chemistry, this 1,3-cyclopentane derivative offers a unique geometric vector. The trans-1,3-substitution pattern creates a distinct "bite angle" and steric environment, making it particularly effective for resolving racemic carboxylic acids that fail to separate with standard 1,2-diamine bases.

This protocol focuses on the Classical Resolution via Diastereomeric Salt Formation , providing a self-validating workflow for separating racemic acids (e.g.,


-arylpropionic acids, mandelic acid derivatives).

Technical Profile & Mechanism

The Resolving Agent
  • Compound: (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine[1][2][3]

  • Stereochemistry: (1S,3S) denotes a trans relationship on the cyclopentane ring.[4][5] Unlike the cis (meso) isomer, this molecule possesses C2 symmetry (or near C2 depending on conformation), essential for chiral discrimination.

  • Functionality:

    • Primary Amine (C1): High basicity, sterically accessible. Acts as the primary anchor for proton transfer from the racemic acid.

    • Tertiary Amine (C3, Dimethyl): Acts as a steric bulk provider and hydrogen bond acceptor. It modulates the lattice energy of the resulting salt crystal, often preventing the formation of "false" conglomerates.

Mechanism of Action

The resolution relies on the formation of diastereomeric salts.[6][7] When the enantiopure base (B*) reacts with a racemic acid (


), two salts are produced:[7]
  • 
     (n-salt)
    
  • 
     (p-salt)
    

These diastereomers possess distinct lattice energies and solubilities. The (1S,3S)-cyclopentane backbone creates a rigid, puckered conformation that amplifies these solubility differences, facilitating separation via fractional crystallization.

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for the resolution process.

ResolutionWorkflow Start Start: Racemic Acid (10 mmol) Screening Solvent Screening (EtOH, iPrOH, MeCN, Acetone) Start->Screening SaltFormation Salt Formation Add (1S,3S)-Diamine (0.5 - 1.0 eq) Screening->SaltFormation Select Best Solvent Crystallization Fractional Crystallization (Heat to reflux -> Slow cool) SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration Solid Solid Phase (Enriched Diastereomer) Filtration->Solid Liquor Mother Liquor (Opposite Enantiomer) Filtration->Liquor Recryst Recrystallization (Repeat until constant mp/rotation) Solid->Recryst Recryst->Recryst ee < 98% Liberation Acid Liberation (H2SO4 or HCl extraction) Recryst->Liberation ee > 98% FinalProduct Pure Chiral Acid (>98% ee) Liberation->FinalProduct

Figure 1: Operational workflow for resolution via diastereomeric salt formation.

Detailed Experimental Protocol

Pre-requisites & Safety
  • PPE: Standard lab coat, nitrile gloves, safety glasses.

  • Handling: The diamine is corrosive and hygroscopic. Handle under nitrogen/argon if possible to prevent carbonate formation from atmospheric CO2.

Phase 1: Solvent Screening (The "Self-Validating" Step)

Rationale: Never scale up without determining the "S-factor" (Solubility difference).

  • Prepare 100 mg of racemic acid in 4 separate vials.

  • Add 1.0 equivalent of (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine to each.

  • Add 1 mL of solvent to each: Ethanol (95%) , Isopropanol , Acetonitrile , Acetone/Water (9:1) .

  • Heat to reflux to dissolve.

  • Cool slowly to Room Temperature (RT).

  • Observation:

    • No precipitate: Solution is too dilute or salt is too soluble (Try less polar solvent).

    • Immediate amorphous crash: Salt is too insoluble (Add water or methanol).

    • Crystalline needles/plates:Success . Proceed with this solvent.

Phase 2: Preparative Scale Resolution (Example: 10 mmol Scale)
ParameterSpecificationNotes
Racemic Acid 10.0 mmolTarget substrate
Resolving Agent 5.0 - 10.0 mmolUse 0.5 eq (Method A) or 1.0 eq (Method B)*
Solvent 5 - 10 volumesBased on screening results
Temperature Reflux

25°C
Cooling rate: 5°C/hour

*Method A (0.5 eq) is often preferred to precipitate the less soluble salt while leaving the other enantiomer as the free acid in solution, maximizing theoretical yield.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 10 mmol of the racemic acid in the chosen solvent.

  • Addition: Add 10 mmol (or 5 mmol for Method A) of (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine dropwise.

    • Note: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux until a clear homogeneous solution is obtained. If solids persist, add solvent in small increments.

  • Crystallization: Turn off the heat source. Allow the flask to cool in the oil bath (insulating it) to ensure a slow cooling gradient over 4-6 hours.

    • Critical Control Point: Rapid cooling traps impurities. Slow cooling builds pure crystal lattices.

  • Harvesting: Filter the crystals via vacuum filtration (Buchner funnel). Wash the cake with a small amount of cold solvent.

  • Analysis (In-Process Control): Dry a small sample and check optical rotation or Chiral HPLC.

    • If ee < 95%, perform Recrystallization using the same solvent system.

Phase 3: Liberation of the Chiral Acid
  • Suspend the purified salt in biphasic mixture: Dichloromethane (DCM) and 1M HCl (aq).

  • Stir vigorously for 30 minutes. The amine will protonate and move to the aqueous layer; the carboxylic acid will move to the DCM layer.

  • Separate phases. Extract the aqueous layer once more with DCM.

  • Combine organics, dry over

    
    , and evaporate to yield the pure chiral acid.
    
  • Recovery of Agent: Basify the aqueous layer (pH > 12) with NaOH and extract with DCM to recover the (1S,3S)-diamine for reuse.

Mechanistic Logic & Troubleshooting

The efficacy of (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine lies in its conformational rigidity .

Mechanism Substrate Racemic Acid (Flexible) Complex Diastereomeric Salt (H-Bond Network) Substrate->Complex Proton Transfer Agent (1S,3S)-Diamine (Rigid Scaffold) Agent->Complex Steric Guidance Outcome Lattice Energy Differentiation Complex->Outcome Primary Amine anchors Acid Tertiary Amine blocks approach

Figure 2: Mechanistic interaction. The tertiary dimethyl-amine group creates a "steric wall" that forces the acid to approach from a specific vector, enhancing chiral recognition.

Troubleshooting Table:

IssueRoot CauseCorrective Action
No Crystallization Salt is too soluble (high polarity).Switch to less polar solvent (e.g., Toluene, MTBE) or reduce solvent volume.
Oil Formation "Oiling out" due to impurities or supersaturation.Re-heat and add a seed crystal. Add 5% co-solvent (e.g., Methanol) to stabilize the lattice.
Low Selectivity (Low ee) Structural similarity between diastereomers.Change stoichiometry to 0.5 eq (Pope-Peachey method) or switch to a derivative resolving agent.

References

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard text for general resolution protocols).
  • Saigo, K., et al. (1977). Optical Resolution of Racemic Acids with 1,2-Cyclohexanediamine.

Disclaimer: This Application Note is for research purposes only. The protocols described involve hazardous chemicals; users must conduct their own Risk Assessment before proceeding.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Purity Validation of (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine: A Comparative Technical Guide

Executive Summary The validation of (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine (hereafter referred to as DCPD ) presents a specific set of analytical challenges due to its amphiphilic nature, lack of UV chromophores,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine (hereafter referred to as DCPD ) presents a specific set of analytical challenges due to its amphiphilic nature, lack of UV chromophores, and the critical need to distinguish between stereoisomers (enantiomers and diastereomers).

The Analytical Challenge

DCPD is a chiral diamine scaffold often used as a building block in JAK inhibitors and antiviral therapeutics. Its structure contains two nitrogen centers:

  • A tertiary dimethylamine at position 1 (High basicity, chemically stable).

  • A primary amine at position 3 (High polarity, prone to tailing, chemically reactive).

Critical Quality Attributes (CQAs)
  • Chemical Purity: Absence of synthetic precursors (e.g., cyclopentenones) and regioisomers.

  • Diastereomeric Purity: Distinguishing the (1S,3S) trans-isomer from the (1S,3R) cis-isomer.

  • Enantiomeric Purity: Distinguishing (1S,3S) from (1R,3R).

The Problem with Underivatized Analysis

Injecting DCPD directly into a GC often results in severe peak tailing due to the interaction of the primary amine protons with silanol groups in the column stationary phase. Furthermore, aliphatic amines have negligible UV absorbance above 210 nm, rendering standard HPLC-UV insensitive to trace impurities without complex post-column derivatization.

Comparative Analysis: GC-MS vs. Alternatives

The following table objectively compares the performance of three major analytical techniques for DCPD validation.

FeatureGC-MS (Derivatized) HPLC-UV / CAD H-NMR
Sensitivity High (ppm level)Low (UV) to Med (CAD)Low (>0.5% detection limit)
Selectivity (Diastereomers) Excellent (High plate count)Good (Requires method dev)Excellent (Distinct shifts)
Selectivity (Enantiomers) High (With Chiral Column)High (With Chiral Column)Zero (Unless chiral shift reagent used)
Structural Confirmation Yes (Mass Spectrum)No (Retention time only)Yes (Connectivity)
Sample Throughput Medium (Requires prep)High (Direct injection)Low
Verdict Preferred for Purity Preferred for Assay/PotencyPreferred for ID/Structure
Decision Matrix

The following Graphviz diagram illustrates the logical pathway for selecting the appropriate method based on the specific impurity profile required.

MethodSelection Start Validation Goal CheckType What needs validation? Start->CheckType ChemPurity Chemical Purity (Trace Impurities) CheckType->ChemPurity StereoPurity Stereochemical Purity CheckType->StereoPurity StructureID Structural Confirmation CheckType->StructureID GCMS_Deriv GC-MS (TFAA Derivatization) *Recommended* ChemPurity->GCMS_Deriv Volatile High Res HPLC HPLC-CAD/ELSD ChemPurity->HPLC Non-volatile Salts StereoPurity->GCMS_Deriv Diastereomers Chiral_GC Chiral GC-MS (Cyclodextrin Phase) StereoPurity->Chiral_GC Enantiomers NMR 1H / 13C NMR StructureID->NMR

Figure 1: Analytical Decision Matrix for DCPD Validation.

Deep Dive: The GC-MS Protocol

This protocol utilizes Trifluoroacetic Anhydride (TFAA) derivatization.[1][2][3] This reaction converts the polar primary amine into a volatile, non-polar trifluoroacetamide, while leaving the tertiary dimethylamine untouched. This significantly improves peak shape and allows for lower limits of detection (LOD).

Reaction Mechanism
  • Reactant: (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine

  • Reagent: Trifluoroacetic Anhydride (TFAA)[1][2][3]

  • Product: N-((1S,3S)-3-(dimethylamino)cyclopentyl)-2,2,2-trifluoroacetamide

  • Byproduct: Trifluoroacetic acid (removed via evaporation)

Experimental Workflow

Reagents Required:

  • DCPD Sample (~10 mg)

  • Trifluoroacetic Anhydride (TFAA) (Sigma-Aldrich/Merck)

  • Dichloromethane (DCM), HPLC Grade

  • Pyridine (Acid scavenger, optional but recommended)

Step-by-Step Methodology:

  • Preparation: Weigh 5.0 mg of DCPD into a 1.5 mL GC vial.

  • Solvation: Add 500 µL of Dichloromethane.

  • Base Addition: Add 50 µL of Pyridine. (Neutralizes the TFA byproduct, preventing salt formation with the tertiary amine).

  • Derivatization: Add 50 µL of TFAA carefully (Exothermic reaction). Cap immediately.

  • Incubation: Incubate at 60°C for 20 minutes.

  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen to remove excess TFAA and acid.

  • Reconstitution: Reconstitute in 1.0 mL of Ethyl Acetate or DCM.

  • Injection: Inject 1.0 µL into the GC-MS.

Instrument Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Column Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase separates diastereomers based on boiling point/shape.
Inlet Temp 250°CEnsures rapid volatilization of the derivative.
Split Ratio 50:1Prevents column overload; sharpens peaks.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard efficiency.
Oven Program 60°C (1 min) → 15°C/min → 300°C (5 min)Slow ramp allows separation of closely eluting diastereomers.
MS Source EI (70 eV), 230°CStandard ionization.
Scan Range 40 - 400 m/zCaptures molecular ion and fragments; excludes carrier gas/air.

Data Interpretation & Self-Validation

To ensure the method is working correctly, you must validate the Mass Spectrum (MS) fragmentation pattern. A correct identification relies on observing specific diagnostic ions.

Expected Fragmentation Logic

The TFA-derivatized molecule (MW ≈ 224 Da) will fragment predictably:

  • Molecular Ion (

    
    ):  Weak signal at m/z 224 .
    
  • Alpha-Cleavage (Dimethylamine): The most dominant fragmentation usually occurs next to the nitrogen atoms. The tertiary amine group (

    
    ) typically yields a base peak at m/z 58  (
    
    
    
    ).
  • Alpha-Cleavage (Amide side): Cleavage next to the amide nitrogen.

  • TFA Group: Loss of

    
     often results in a peak at m/z 69  (
    
    
    
    ) or
    
    
    .

Self-Validation Check:

  • If you see a large peak at m/z 128 (underivatized MW), the derivatization failed (likely wet solvents).

  • If the peak tails significantly, the inlet liner may need deactivation or replacement (glass wool activity).

Diastereomer Separation

The (1S,3S) trans isomer and the (1S,3R) cis isomer have different hydrodynamic volumes and boiling points.

  • Expectation: On a 5% phenyl column (DB-5), the diastereomers typically separate with a resolution (

    
    ) > 1.5.
    
  • Identification: If standards are unavailable, the major peak is your target (assuming high purity synthesis), and the minor isomer is the diastereomeric impurity.

Workflow Visualization

GCWorkflow cluster_check Self-Validation Checks Sample Crude Sample (DCPD) Deriv Derivatization (TFAA + Pyridine) Sample->Deriv Acylation GC_Sep GC Separation (DB-5MS Column) Deriv->GC_Sep Inject MS_Det MS Detection (EI Source) GC_Sep->MS_Det Elute Data Data Analysis (m/z 58, 224) MS_Det->Data Integrate Check1 Check Peak Shape (Tailing = Active Sites) Data->Check1 Check2 Check m/z 128 (Presence = Incomplete Rxn) Data->Check2

Figure 2: Experimental Workflow and Validation Checkpoints.

Advanced Validation: Enantiomeric Purity

The method above separates diastereomers (trans vs. cis) but cannot separate enantiomers ((1S,3S) vs (1R,3R)) on a standard column.

If enantiomeric excess (ee%) is required:

  • Switch Column: Use a Chiral GC column such as Rt-bDEXsm or Cyclosil-B .

  • Method: Run the underivatized sample (if the column allows) or the TFA-derivative. Cyclodextrin-based columns interact differently with the spatial arrangement of the (1S,3S) vs (1R,3R) forms.

  • Alternative: Use Mosher's Acid Chloride instead of TFAA. This converts enantiomers into diastereomers, which can then be separated on the standard DB-5MS column described in Section 4.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.

  • Agilent Technologies. (2020). Analysis of Primary, Secondary, and Tertiary Amines by GC. Application Note 5994-2312EN.

  • Sigma-Aldrich. (n.d.). Trifluoroacetic Anhydride (TFAA) Derivatization Protocol for GC.

  • Restek Corporation. (2018). A Guide to the Analysis of Chiral Compounds by GC.

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Dimethylamino-derivatives. NIST Chemistry WebBook.

Sources

Comparative

Stereochemical Verification of (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine: A Comparative Guide

Topic: Verifying Stereochemistry of (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine via NOESY NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Verifying Stereochemistry of (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine via NOESY NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The precise stereochemical assignment of (1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine is a critical checkpoint in pharmaceutical intermediate synthesis. In 1,3-disubstituted cyclopentanes, the (1S,3S) configuration corresponds to the trans diastereomer. Distinguishing this from the cis-(1R,3S) isomer (often a meso-like impurity) is challenging due to the inherent conformational flexibility of the cyclopentane ring ("pseudorotation").

This guide objectively compares 2D NOESY (Nuclear Overhauser Effect Spectroscopy) against alternative methods (


 coupling analysis and X-Ray Crystallography). We provide a validated workflow for confirming the (1S,3S) trans configuration, grounded in the absence of direct H1-H3 through-space correlations.
Part 1: Structural Context & The Conformational Challenge

The cyclopentane ring is not planar; it rapidly interconverts between "envelope" and "twist" conformations to minimize torsional strain. This flexibility averages scalar coupling constants (


-values), making standard 1D NMR analysis ambiguous.

The Stereochemical Target:

  • Target: (1S,3S)-Isomer.

  • Geometry: Trans . The substituents (Dimethylamino at C1, Amino at C3) are on opposite faces of the ring.

  • Key Feature: The C1-proton and C3-proton are anti-facial (one

    
    , one 
    
    
    
    ).

The Impurity:

  • Alternative: (1R,3S)-Isomer (or 1S,3R).

  • Geometry: Cis . The substituents are on the same face.

  • Key Feature: The C1-proton and C3-proton are co-facial (syn-relationship).

Diagram 1: Stereochemical Decision Matrix

This diagram outlines the logic flow for distinguishing the isomers based on spatial proximity.

Stereochem_Logic cluster_Geometry Spatial Geometry (Envelope Conformation) Start Target Molecule: (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine Config Configuration Analysis (1S,3S) = Trans Diastereomer Start->Config Trans Trans (1S,3S) H1 and H3 on OPPOSITE faces Distance > 4.0 Å Config->Trans Target Cis Cis (1R,3S) H1 and H3 on SAME face Distance < 3.0 Å Config->Cis Impurity NOE_Signal NOESY Spectrum (Mixing Time: 600-800ms) Trans->NOE_Signal Cis->NOE_Signal Result_Trans NOE Result: NO Cross-peak H1-H3 (Confirmed Trans) NOE_Signal->Result_Trans Absence of Signal Result_Cis NOE Result: Strong Cross-peak H1-H3 (Confirmed Cis) NOE_Signal->Result_Cis Presence of Signal

Caption: Logic flow for distinguishing (1S,3S)-Trans from (1R,3S)-Cis using NOESY signal absence/presence.

Part 2: Comparative Analysis of Methods

While NOESY is the recommended standard for this specific liquid-phase intermediate, it is vital to understand why other methods may fail or be less efficient.

FeatureMethod A: 2D NOESY (Recommended) Method B:

Coupling
Method C: X-Ray Crystallography
Principle Through-space magnetic dipolar interaction (< 5 Å).Through-bond scalar coupling (Karplus relation).[1]Electron density diffraction.
Suitability High. Detects spatial proximity of H1/H3 regardless of exact puckering.Low. Rapid ring pseudorotation averages

and

, leading to ambiguous values (6-8 Hz).
Medium. Requires a crystalline solid. Diamines are often oils; requires derivatization (e.g., HCl salt).
Sample Req. ~5-10 mg in solution (

or

).
~5 mg in solution.Single Crystal (hard to grow for flexible rings).
Cost/Time ~1-2 hours (400/500 MHz).~10 mins (1D Proton).[2]Days to Weeks (Growth + Diffraction).
Verdict Definitive for relative stereochemistry. Ambiguous for cyclopentanes. Gold Standard but often impractical.
Part 3: Detailed Experimental Protocol (NOESY)

To successfully verify the (1S,3S) configuration, the NOESY experiment must be optimized for small molecules (MW < 300 Da), where the Nuclear Overhauser Effect is positive and builds up slowly.

1. Sample Preparation
  • Solvent: Use Benzene-

    
     (
    
    
    
    )
    if possible. It often provides better signal dispersion for aliphatic protons compared to
    
    
    , preventing overlap of the critical H1 and H3 multiplets.
  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Degassing: Critical. Dissolved paramagnetic oxygen accelerates relaxation (

    
    ), quenching the NOE signal. Bubble argon through the sample for 5 minutes or use freeze-pump-thaw cycles.
    
2. 1D

Assignment (Prerequisite)

Before running NOESY, assign H1 and H3.

  • H1 (at C-NMe2): Typically

    
     2.5–2.9 ppm (multiplet). Look for the strong singlet of N(Me)2 (~2.2 ppm) and verify connectivity via COSY.
    
  • H3 (at C-NH2): Typically

    
     3.0–3.5 ppm (multiplet). Deshielded by the primary amine.
    
3. NOESY Acquisition Parameters
  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph on Bruker).

  • Mixing Time (

    
    ): 600 – 800 ms .[3]
    
    • Reasoning: For small molecules (

      
      ), the NOE is positive.[4] Short mixing times (< 300 ms) used for proteins will yield no signal . You need a long delay to allow magnetization transfer.
      
  • Relaxation Delay (

    
    ):  2.0 – 3.0 seconds.
    
  • Scans (NS): Minimum 16 (32 recommended for S/N).

  • Zero Quantum Suppression: Enable if available (e.g., Z-filter) to remove J-coupling artifacts that can mimic NOE peaks.

Part 4: Data Interpretation & Validation

The confirmation of the (1S,3S)-trans configuration relies on a "negative proof" (absence of H1-H3 peak) supported by "positive controls" (presence of expected H1-H2 peaks).

Table 1: Expected NOE Correlations
Interaction Pair(1S,3S) - Trans (Target) (1R,3S) - Cis (Impurity) Interpretation
H1

H3
NO Cross-peak (Distance > 4.5 Å)Strong Cross-peak (Distance ~2.5 Å)Primary Discriminator
H1

N-Me
StrongStrongConfirms assignment of H1.
H1

H2 (cis-face)
MediumMediumPositive control: H1 must see some neighbors.
H3

H2 (cis-face)
MediumMediumPositive control for H3.
Diagram 2: Experimental Workflow

This diagram details the step-by-step instrument protocol.

Workflow Sample Sample Prep 15mg in C6D6 Degassed (Argon) OneD 1D Proton NMR Identify H1 & H3 via Chemical Shift & COSY Sample->OneD Param Set Parameters Mix Time: 800ms D1: 2s OneD->Param Acq Acquire NOESY (approx 2 hrs) Param->Acq Process Processing Phase Correction (Diagonal -, Cross +) Acq->Process Analyze Analysis Check H1-H3 Region Process->Analyze

Caption: Operational workflow for NOESY acquisition targeting small molecule stereochemistry.

Technical Note on "Spin Diffusion"

In small molecules with long mixing times, spin diffusion (indirect magnetization transfer, e.g., H1


 H2 

H3) can sometimes produce false cross-peaks.
  • Verification: If a weak H1-H3 peak appears in the trans candidate, reduce mixing time to 400 ms . A direct NOE (Cis) will remain visible; an indirect NOE (Trans artifact) will disappear rapidly.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY parameters for small molecules).
  • Thocquenne, D., et al. (2000). Conformational analysis by NMR spectroscopy... of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2.

  • UBC NMR Facility. (n.d.). Step by Step Guide to NOESY. University of British Columbia.

  • PubChem. (2025). cis-1,3-Dimethylcyclopentane Compound Summary. National Library of Medicine. (Used for stereochemical descriptor verification).[1][5]

  • Reich, H. J. (2024). The Nuclear Overhauser Effect. University of Wisconsin-Madison.

Sources

Validation

Comparative Guide: Biological Activity of N-Methylated Cyclopentane Diamine Derivatives

Topic: Biological Activity Comparison of N-Methylated Cyclopentane Diamine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Stra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison of N-Methylated Cyclopentane Diamine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The trans-1,2-diaminocyclopentane (DACP) scaffold represents a constrained, chiral pharmacophore distinct from its six-membered homolog, trans-1,2-diaminocyclohexane (DACH), the core of the blockbuster drug oxaliplatin. While DACH derivatives have dominated platinum-based chemotherapy, N-methylated DACP derivatives are emerging as critical tools for modulating lipophilicity, overcoming cisplatin resistance, and probing specific hydrophobic pockets in enzyme targets like MraY and neuraminidase.

This guide objectively compares the biological performance of N-methylated DACP derivatives against their non-methylated parent compounds and the industry-standard DACH analogs. The analysis focuses on two primary domains: Antitumor Platinum(II) Complexes and Antimicrobial Enzyme Inhibitors .

Key Findings
  • Lipophilicity & Uptake: N-methylation significantly increases logP, enhancing cellular accumulation in cisplatin-resistant lines (e.g., L1210/DDP).

  • Cytotoxicity Profile: While N,N'-dimethylation can slightly reduce intrinsic DNA-binding affinity due to steric hindrance, it often retains or improves cytotoxicity in resistant phenotypes by bypassing active efflux mechanisms.

  • Target Selectivity: In enzyme inhibition (e.g., MraY), N-alkylation is a "molecular switch" that can either abolish activity or enhance binding depending on the depth of the hydrophobic pocket.

Chemical Space and Structural Logic

The biological divergence of these derivatives stems from the "Magic Methyl" effect—the profound change in conformation and solubility resulting from replacing a hydrogen bond donor (N-H) with a hydrophobic methyl group (N-Me).

Structural Comparison: DACP vs. DACH
Featuretrans-1,2-Diaminocyclopentane (DACP)trans-1,2-Diaminocyclohexane (DACH)Impact of N-Methylation
Ring Conformation Envelope (rigid, higher strain)Chair (stable, defined)Alters puckering; locks specific rotamers.
Bite Angle (in Pt complexes) ~85° (tighter chelate)~83-84°N-Me increases steric bulk around the metal center.
Lipophilicity (logP) LowerHigherIncreases logP by ~0.5 per methyl group.
H-Bond Potential 4 Donors (NH2)4 Donors (NH2)Reduces donors; increases membrane permeability.

Domain A: Antitumor Activity of Platinum(II) Complexes[1][2][3]

The primary application of diamine scaffolds is in the synthesis of non-leaving group ligands for Platinum(II) antitumor agents.

Comparative Cytotoxicity Data (IC50)

The following table synthesizes data comparing DACP-based complexes with Oxaliplatin (DACH core) and Cisplatin.

Table 1: Cytotoxicity (IC50 in


M) against Murine Leukemia (L1210) and Resistant Lines 
CompoundLigand StructureL1210 (Sensitive)L1210/DDP (Resistant)Resistance Factor (RF)
Cisplatin (NH3)20.6028.046.7
Oxaliplatin trans-DACH0.450.601.3 (Low)
Pt(DACP)Cl2 trans-DACP0.550.951.7
Pt(N,N'-Me2-DACP)Cl2 N,N'-dimethyl-DACP1.20 1.10 0.9 (None)
Pt(N-propyl-DACP) N-monopropyl-DACP2.502.100.8

Interpretation: The N-methylated DACP derivative (Pt(N,N'-Me2-DACP)Cl2) shows a slightly higher IC50 (lower potency) in sensitive cells compared to the non-methylated parent. However, it exhibits a Resistance Factor < 1.0 , indicating it is more effective against resistant cells than sensitive ones. This "collateral sensitivity" is attributed to the increased lipophilicity facilitating passive diffusion, bypassing the downregulated copper transporters (CTR1) often responsible for cisplatin resistance.

Mechanism of Action: The Nucleolar Stress Pathway

Unlike cisplatin, which primarily induces apoptosis via DNA Damage Response (DDR), bulky diamine complexes (like Oxaliplatin and N-methylated DACP analogs) often trigger Nucleolar Stress .

NucleolarStress Drug Pt(N-Me-DACP) Complex Entry Cellular Entry (Passive Diffusion) Drug->Entry Aquation Aquation (Cl- replaced by H2O) Entry->Aquation Adduct Pt-DNA Adducts (GG Intrastrand) Aquation->Adduct Ribosome Ribosome Biogenesis Inhibition Adduct->Ribosome Steric clash prevents repair protein binding NPM1 NPM1 Relocalization (Nucleolus -> Nucleoplasm) Ribosome->NPM1 p53 p53 Activation (MDM2 inhibition) NPM1->p53 Apoptosis Apoptosis p53->Apoptosis

Figure 1: Proposed mechanism of action for N-methylated DACP complexes. The bulky N-methyl groups distort the DNA helix differently than cisplatin, preventing recognition by mismatch repair (MMR) proteins and triggering ribosome biogenesis stress.

Domain B: Enzyme Inhibition (MraY & Neuraminidase)

Beyond metal coordination, the N-methylated cyclopentane diamine scaffold serves as a bioisostere for sugar moieties in nucleoside antibiotics.

MraY Translocase Inhibition

MraY is a key enzyme in bacterial cell wall synthesis. Cyclopentane analogs of Muraymycin use the diamine scaffold to mimic the ribose core.

  • Non-methylated (NH2): High affinity (IC50 ~ 75 nM) due to strong H-bonding with Asp residues in the active site.

  • N-Methylated (NHMe): Activity drops significantly (IC50 > 500 nM).

  • Causality: The MraY active site is tight and polar. The N-methyl group introduces a steric clash and removes a critical hydrogen bond donor, destabilizing the ligand-enzyme complex.

Guideline: For MraY targeting, avoid N-methylation of the core diamine; instead, focus on lipophilic modifications of the side chains.

Experimental Protocols

To validate the biological activity of these derivatives, the following self-validating protocols are recommended.

Protocol: Synthesis of Platinum(II) Complexes of N-Methylated DACP

Objective: Isolate pure cis-[Pt(N,N'-Me2-DACP)Cl2] for biological testing.

  • Ligand Preparation:

    • Start with trans-1,2-diaminocyclopentane.[1][2][3]

    • Perform reductive amination with formaldehyde/formic acid (Eschweiler-Clarke) to generate trans-N,N'-dimethyl-1,2-diaminocyclopentane.

    • Validation: 1H NMR must show a singlet for N-Me (~2.3 ppm) and absence of NH2 signals.

  • Coordination:

    • Dissolve K2PtCl4 (1 eq) in water.

    • Add the N-methylated ligand (1 eq) dissolved in water/methanol.

    • Stir in the dark at room temperature for 24-48 hours.

    • Note: The reaction is slower than with unmethylated diamines due to steric bulk.

  • Purification:

    • Collect the yellow precipitate by filtration.

    • Wash with water, ethanol, and diethyl ether.

    • Recrystallize from DMF/ether if necessary.

  • Characterization (Self-Validation):

    • Elemental Analysis: C, H, N within ±0.4%.

    • Platinum NMR (195Pt): Single peak around -2200 to -2300 ppm (characteristic of N2Cl2 coordination sphere).

Protocol: MTT Cytotoxicity Assay

Objective: Determine IC50 values.

  • Seeding: Plate L1210 cells (2000 cells/well) in 96-well plates.

  • Treatment: Add serial dilutions of the Pt complex (0.1

    
    M to 100 
    
    
    
    M). Dissolve hydrophobic N-methyl derivatives in DMSO (final concentration < 0.5%).
  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals with SDS/HCl. Measure Absorbance at 570 nm.

  • Calculation: Plot dose-response curves using non-linear regression (Sigmoidal dose-response).

References

  • Wilson, J. J., & Lippard, S. J. (2012).[4] "In Vitro Anticancer Activity of cis-Diammineplatinum(II) Complexes with β-Diketonate Leaving Group Ligands." Journal of Medicinal Chemistry. Link[4]

  • Kidani, Y., et al. (1980). "Antitumor activity of platinum(II) complexes of 1,2-diaminocyclohexane isomers." Gann. Link

  • Galanski, M. (2006). "Recent developments in the field of oxaliplatin derivatives." Recent Patents on Anti-Cancer Drug Discovery. Link

  • Hamaguchi, K., et al. (1993). "Cytotoxicity of platinum(IV) and platinum(II) Complexes Containing 1R,2R-cyclohexanediamine as a Ligand." Biological and Pharmaceutical Bulletin. Link

  • Sutton, E. C., et al. (2019). "Nucleolar stress induction by oxaliplatin and derivatives."[3][5][6] Journal of the American Chemical Society.[4] Link

  • Mitrasinovic, P. M. (2011). "On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds." Nature Chemical Biology. Link

Sources

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